molecular formula C24H26N4OS B380831 4-[((2Z)-4-TERT-BUTYL-3-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

4-[((2Z)-4-TERT-BUTYL-3-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B380831
M. Wt: 418.6g/mol
InChI Key: NUKPMVKKOCBTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[((2Z)-4-TERT-BUTYL-3-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with the molecular formula C24H26N4OS . It is characterized by the presence of a thiazole ring, a pyrazolone ring, and various substituents that contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

The synthesis of 4-[((2Z)-4-TERT-BUTYL-3-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-tert-butyl-3-phenyl-1,3-thiazole-2-amine with 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

4-[((2Z)-4-TERT-BUTYL-3-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazolone rings play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrazolone derivatives, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C24H26N4OS

Molecular Weight

418.6g/mol

IUPAC Name

4-[(4-tert-butyl-3-phenyl-1,3-thiazol-2-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C24H26N4OS/c1-17-21(22(29)28(26(17)5)19-14-10-7-11-15-19)25-23-27(18-12-8-6-9-13-18)20(16-30-23)24(2,3)4/h6-16H,1-5H3

InChI Key

NUKPMVKKOCBTMW-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C(C)(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C(C)(C)C)C4=CC=CC=C4

Origin of Product

United States

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